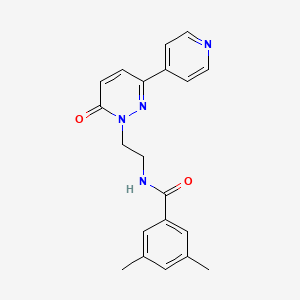

3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

3,5-Dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative characterized by a benzamide moiety linked via an ethyl chain to a pyridazinone core substituted with a pyridin-4-yl group. The 3,5-dimethylbenzamide group enhances lipophilicity, while the pyridinyl substituent may contribute to π-π stacking interactions in biological targets. Structural analysis tools like the CCP4 suite (used in protein crystallography) could elucidate its binding conformations .

Properties

IUPAC Name |

3,5-dimethyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-14-11-15(2)13-17(12-14)20(26)22-9-10-24-19(25)4-3-18(23-24)16-5-7-21-8-6-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEJILLRRXBNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The process includes the formation of the pyridazine ring and subsequent modifications to introduce the benzamide moiety.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyridazine have shown significant activity against various strains of bacteria and fungi. In vitro assays demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |

| Another Derivative | 3.73 - 4.00 | Staphylococcus aureus |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models indicated that it significantly reduced inflammation markers, suggesting potential use in treating inflammatory diseases. Notably, some pyridazine derivatives demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity levels, making it a promising candidate for further development as a therapeutic agent .

Case Studies

- Study on Anti-Tubercular Activity : A series of compounds related to this compound were synthesized and tested for their anti-tubercular activity. The study found that five compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

- Evaluation of Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of pyridazine derivatives in a model of induced arthritis in rats. The results showed a marked reduction in paw swelling and pain scores compared to controls, indicating a strong anti-inflammatory effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table compares the target compound with structurally related pyridazinone derivatives, focusing on molecular features and inferred pharmacological properties:

Analysis of Substituent Effects

Core Modifications: The target compound’s pyridazinone core is retained in P-0042 , but the latter introduces a pyrazole ring and a pyrrolidinyl group.

Substituent Impact: Chloro Group (P-0042): The 5-chloro substituent on the pyridazinone ring in P-0042 could increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Benzamide vs. Acetamide: The target’s 3,5-dimethylbenzamide group offers greater aromatic surface area than P-0042’s cyclopropylacetamide, which may alter solubility and membrane permeability.

Synthetic Strategies :

- Both compounds utilize amide coupling (e.g., HBTU-mediated reactions in P-0042 ), underscoring the importance of stable amide bonds in pharmacophore design.

Research Findings and Trends

- Patent-Driven Optimization : The structural complexity of P-0042 reflects iterative medicinal chemistry efforts to balance potency and drug-like properties. The cyclopropyl group in P-0042 may reduce metabolic oxidation compared to the target’s ethyl chain.

- Computational Insights : Tools like the CCP4 suite could model interactions between the target compound and hypothetical protein targets, leveraging crystallographic data to predict binding modes.

- Triazine Derivatives: While structurally distinct, triazine-based compounds highlight the role of dimethylamino groups in modulating solubility—a consideration absent in the target compound’s design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.